molecular formula C23H27N3O3S B2437570 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1049435-75-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2437570
CAS No.: 1049435-75-7
M. Wt: 425.55
InChI Key: VAOPDNIDNIXHGX-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene sulfonamide moiety linked to a piperazine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction is significant as it can potentially increase acetylcholine levels, which is a key factor in the development of Alzheimer’s disease symptoms .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking simulations and molecular dynamics have been used to study these interactions .

Temporal Effects in Laboratory Settings

Studies have suggested that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenylpiperazine: This intermediate is synthesized by reacting 4-methoxyphenylamine with piperazine under controlled conditions.

    Formation of Naphthalene-1-sulfonyl Chloride: Naphthalene-1-sulfonic acid is treated with thionyl chloride to produce naphthalene-1-sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-methoxyphenylpiperazine with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Comparison with Similar Compounds

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be compared with other similar compounds:

These compounds share structural similarities with this compound but differ in their specific receptor affinities and therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOPDNIDNIXHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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